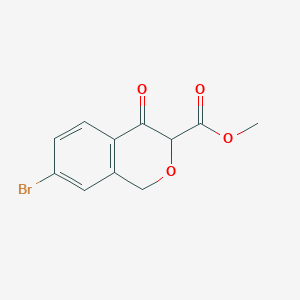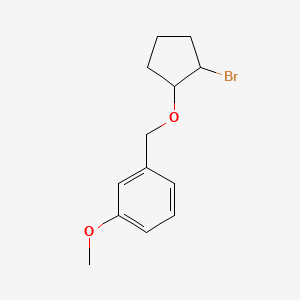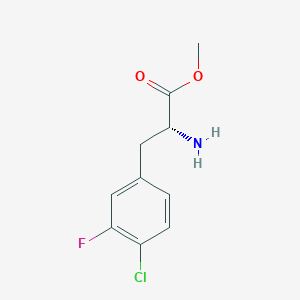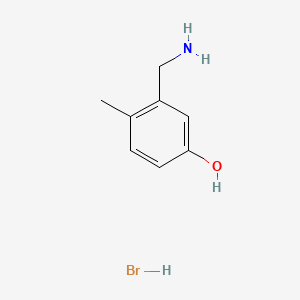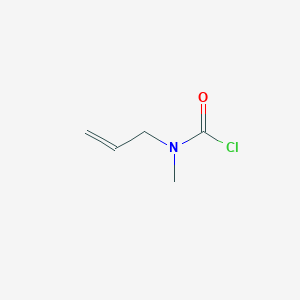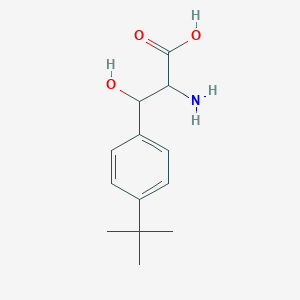
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid is a synthetic amino acid derivative This compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which influences its chemical properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and glycine.
Aldol Condensation: The initial step involves an aldol condensation reaction between 4-tert-butylbenzaldehyde and glycine in the presence of a base like sodium hydroxide. This forms an intermediate β-hydroxy aldehyde.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino alcohol.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Formation of 2-Amino-3-(4-(tert-butyl)phenyl)-3-oxopropanoic acid.
Reduction: Formation of 2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid.
Substitution: Formation of 2-Amino-3-(4-(tert-butyl)-2-bromophenyl)-3-hydroxypropanoic acid.
Aplicaciones Científicas De Investigación
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to natural amino acids.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-phenylpropanoic acid: Lacks the tert-butyl group, resulting in different chemical properties and biological activities.
2-Amino-3-(4-methylphenyl)-3-hydroxypropanoic acid: The methyl group provides less steric hindrance compared to the tert-butyl group.
2-Amino-3-(4-isopropylphenyl)-3-hydroxypropanoic acid: The isopropyl group offers intermediate steric effects between methyl and tert-butyl groups.
Uniqueness
2-Amino-3-(4-(tert-butyl)phenyl)-3-hydroxypropanoic acid is unique due to the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and biological interactions. This structural feature makes it a valuable compound for studying steric effects in chemical reactions and biological systems.
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
2-amino-3-(4-tert-butylphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)9-6-4-8(5-7-9)11(15)10(14)12(16)17/h4-7,10-11,15H,14H2,1-3H3,(H,16,17) |
Clave InChI |
XGJFRYGWGUJSLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(C(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



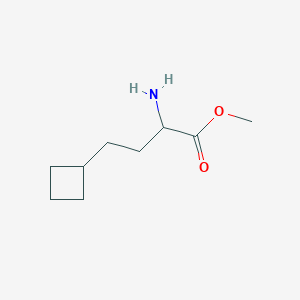

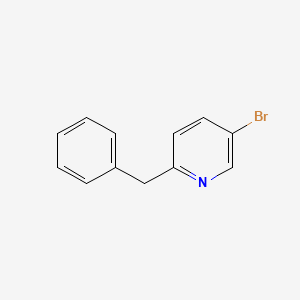
![[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)cyclobutyl]methanesulfonamide](/img/structure/B13546265.png)

